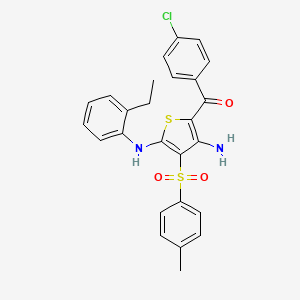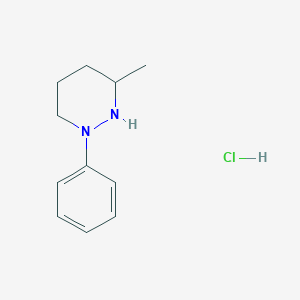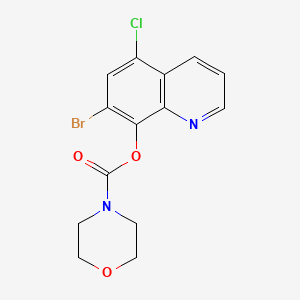
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that appears to be related to the quinazoline and oxadiazole families. Quinazoline derivatives are known for their wide range of biological activities, including kinase inhibition, which is crucial in the treatment of various diseases such as cancer. The oxadiazole moiety is also a significant pharmacophore in medicinal chemistry, often contributing to the bioactivity of the compounds in which it is present.
Synthesis Analysis
The synthesis of related quinazoline derivatives has been reported in the literature. For instance, the synthesis of hydroquinazoline-2,5-diones has been achieved using a Bronsted acidic ionic liquid in the presence of chlorotrimethylsilane as a catalyst under thermal and solvent-free conditions, which suggests a potential pathway for synthesizing the compound . Additionally, the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones through an activated Pictet-Spengler reaction followed by oxidation indicates the versatility of methods available for constructing complex quinazoline scaffolds .
Molecular Structure Analysis
The molecular structure of the compound likely features a quinazoline core with a 1,2,4-oxadiazole ring attached to the 3-position via a methylene linker. The presence of 3,4-dimethoxyphenyl and isopropyl groups suggests potential interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which could be crucial for its activity. The synthesis of similar structures, such as 3,3'-biquinazoline-4,4'-diones and 1,3,4-oxadiazoles from isatoic anhydride, provides insight into the possible electronic and steric effects that these substituents may impart on the molecule .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by the functional groups present. The oxadiazole ring is known for its participation in nucleophilic substitution reactions, which could be a key step in further derivatization or in its mode of action. The synthesis of 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives from homophthalic anhydride demonstrates the potential for creating diverse heterocyclic systems that could be related to the target compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the molecule would exhibit properties typical of aromatic heterocycles. These might include moderate to low solubility in water, potential for crystallinity, and stability under standard conditions. The presence of dimethoxy groups could increase solubility in organic solvents, and the isopropyl group might affect the compound's lipophilicity, which is important for its pharmacokinetic profile.
科学的研究の応用
Quinazoline Derivatives Synthesis
Quinazoline derivatives are of significant interest due to their diverse biological activities. For instance, Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles has been developed, highlighting a method for synthesizing key intermediates for drugs like Prazosin, Bunazosin, and Doxazosin (Patil, Tambade, Jagtap, & Bhanage, 2008). This process emphasizes the relevance of quinazoline derivatives in pharmaceutical synthesis.
Crystal Structure Analysis
Research on the crystal structure of quinazoline derivatives provides insights into their molecular configurations, which is crucial for understanding their chemical behavior and potential interactions in biological systems. A study on the crystal structure of a related quinazoline derivative reveals detailed bond lengths and angles, aiding in the comprehension of its structural characteristics (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Novel Quinazoline Derivatives
The synthesis of novel quinazoline derivatives via different chemical reactions showcases the versatility of these compounds in chemical synthesis. Such studies underscore the potential of quinazoline derivatives in creating new molecules with possible therapeutic applications (Chioua, Benabdelouahab, Chioua, Martínez‐Álvarez, & Fernández, 2002).
作用機序
Target of Action
The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are key signaling molecules in cancer cell metastasis .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This results in the suppression of the ERKs/RSK2 signaling pathway . It also inhibits NF-κB transactivation activity .
Biochemical Pathways
The compound affects the ERKs/RSK2 signaling pathway . This pathway is crucial in the regulation of cell proliferation, transformation, and cancer cell metastasis . Downstream effects include the inhibition of the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) .
Result of Action
The molecular and cellular effects of the compound’s action include the dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner . It also results in the inhibition of IκBα phosphorylation at Ser32 , leading to the inhibition of NF-κB activation and cell migration .
特性
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-13(2)26-21(27)15-7-5-6-8-16(15)25(22(26)28)12-19-23-20(24-31-19)14-9-10-17(29-3)18(11-14)30-4/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYCOBNDYINRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018152.png)







![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)
![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)
![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)
